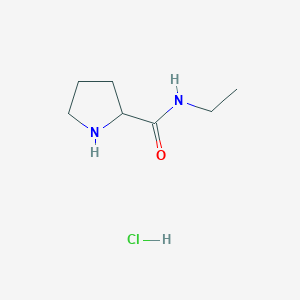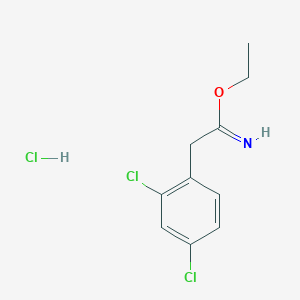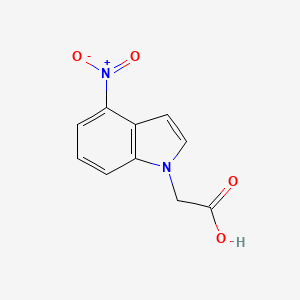
Dibromomalonic acid
Descripción general
Descripción
Dibromomalonic acid is an organic compound with the molecular formula C3H2Br2O4. It is a derivative of malonic acid where two bromine atoms replace two hydrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibromomalonic acid can be synthesized through the bromination of malonic acid. The process involves the addition of bromine to malonic acid in the presence of a catalyst, typically in an aqueous medium. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective bromination of the malonic acid.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale bromination reactors where malonic acid is treated with bromine under controlled conditions. The process is optimized to achieve high yield and purity of the final product. The reaction mixture is then purified through crystallization or distillation to obtain this compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Dibromomalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibromoacetic acid.
Reduction: Reduction reactions can convert this compound to malonic acid or its derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are used under basic conditions.
Major Products
Oxidation: Dibromoacetic acid.
Reduction: Malonic acid or its derivatives.
Substitution: Various substituted malonic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibromomalonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds.
Biology: this compound is used in studies involving enzyme inhibition and metabolic pathways.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dibromomalonic acid involves its reactivity with various chemical species. The bromine atoms in the compound make it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, this compound can inhibit certain enzymes by reacting with their active sites, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dibromomaleic acid: Similar in structure but differs in the position of bromine atoms.
Dibromosuccinic acid: Another brominated derivative of succinic acid.
Bromomalonic acid: Contains only one bromine atom compared to two in dibromomalonic acid.
Uniqueness
This compound is unique due to its high reactivity and the presence of two bromine atoms, which make it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in both research and industrial applications.
Propiedades
IUPAC Name |
2,2-dibromopropanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2O4/c4-3(5,1(6)7)2(8)9/h(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVFEYCDTGTUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)O)(Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504650 | |
| Record name | Dibromopropanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595-45-9 | |
| Record name | Dibromopropanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dibromomalonic acid (Br2MA) in the Belousov-Zhabotinsky (BZ) reaction?
A1: this compound plays a crucial role in the photosensitivity of the Ru(bpy)3 2+ -catalyzed BZ reaction. [] It interacts with the photoexcited state of the Ru(bpy)32+ complex, oxidizing it and producing Br2. Additionally, Br2MA reduces Ru(bpy)33+, yielding Br-. This interplay with the ruthenium complex influences the photoinhibition mechanism of the BZ reaction. []
Q2: How is this compound involved in Carbon Monoxide (CO) production within the BZ reaction?
A2: While not directly producing CO, this compound serves as a precursor to CO formation in the BZ reaction. [] Studies show that BrO2 radicals, generated within the reaction system, react with Br2MA. This interaction leads to the formation of an acyl radical which then undergoes decarbonylation, ultimately releasing CO. []
Q3: Does this compound react with Hypobromous acid (HOBr)? What are the implications for the BZ reaction?
A3: Yes, this compound reacts with HOBr, but the outcome depends on the reactant ratio. [] When Br2MA is in excess, HOBr brominates it, yielding tribromomalonic acid. Conversely, with excess HOBr, Br2MA undergoes oxidation. This is attributed to the acyl hypobromite, formed in the initial Br2MA-HOBr reaction step, reacting further with HOBr, ultimately producing oxidation products. [] These reactions impact the oscillatory dynamics of the BZ system.
Q4: Are there any analytical techniques that can be used to study the formation and consumption of this compound in the BZ reaction?
A5: Yes, High-Performance Liquid Chromatography (HPLC) has been successfully employed to track Br2MA concentration changes during the BZ reaction. [] Moreover, since Br2MA undergoes decarboxylation, measuring CO2 production provides an indirect way to monitor its concentration in the reaction mixture. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-Methoxyphenyl)propyl]piperazine](/img/structure/B3146188.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)




![Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione](/img/structure/B3146248.png)
![(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium](/img/structure/B3146252.png)

![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B3146261.png)
![5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine](/img/structure/B3146272.png)

